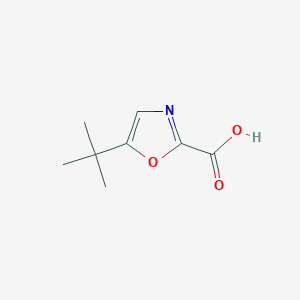

4-Chloro-3-hydroxybenzoic acid

概要

説明

4-Chloro-3-hydroxybenzoic acid is a chemical compound with potential applications in various fields, including the pharmaceutical and chemical industries. Its molecular structure and properties enable its utility as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

A practical synthesis approach for closely related compounds involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis, yielding a high overall efficiency and controllable reaction conditions (Zhang et al., 2020). Similar methods can potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related hydroxybenzoic acids has been determined using gas-phase electron diffraction and quantum chemical calculations, indicating that electrostatic effects are crucial in rationalizing their structures (Aarset et al., 2008).

Chemical Reactions and Properties

This compound undergoes dehalogenation reactions facilitated by enzymes, as seen in related compounds, leading to the formation of hydroxybenzoic acids without the involvement of molecular oxygen (Müller et al., 1984). This indicates a propensity for participating in hydrolytic cleavage reactions.

Physical Properties Analysis

The structural flexibility of hydroxybenzoic acids, as demonstrated by their ability to form various ionic networks with alkali metals, suggests that this compound may also exhibit interesting physical properties conducive to forming layered lattice structures (Abrahams et al., 2021).

Chemical Properties Analysis

The electrochemical behavior of related compounds, such as dihydroxybenzoic acids, in the presence of nucleophiles indicates a potential for this compound to participate in electro-organic synthesis, leading to diverse organic products (Golabi & Nematollahi, 1997). This highlights its reactivity and versatility as a chemical intermediate.

科学的研究の応用

Medicine and Polymer Synthesis : Pseudopolymorphs of a hydroxybenzoic acid derivative, related to 4-Chloro-3-hydroxybenzoic acid, show potential applications in medicine and polymer synthesis due to unique packing motifs and solute-solvent interactions (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

Cerebral Ischemia and Reperfusion Studies : The oxidation of 4-hydroxybenzoic acid to 3,4-dihydroxybenzoic acid is a reliable indicator for hydroxyl radical formation during cerebral ischemia and reperfusion (Liu et al., 2002).

Antimicrobial Drug Synthesis : A new synthetic strategy for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial 3-quinolinecarboxylic acid drugs, improves overall yield and reaction conditions (Zhang et al., 2020).

Biochemical Research : 4-chlorobenzoate dehalogenase catalyzes the hydrolytic cleavage of the halogen-carbon bond without involving molecular oxygen (Müller et al., 1984).

Value-Added Bioproducts : 4-Hydroxybenzoic acid is a versatile intermediate for producing bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, with potential applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

Environmental Science : Ultraviolet irradiation of chlorobenzoic acids produces hydroxybenzoic acids and benzoic acid, demonstrating the conversion process of these compounds (Crosby & Leitis, 1969).

Chemical Synthesis : A study demonstrates a method for preparing 3-amino-5-hydroxybenzoic acid analogues, essential for understanding and synthesising antibiotics (Becker, 1984).

Corrosion Inhibition : 3-Hydroxybenzoic acid effectively inhibits AISI 316L stainless steel corrosion in an environmentally friendly aqueous pickling solution (Narváez, Cano, & Bastidas, 2005).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 4-Chloro-3-hydroxybenzoic acid is the 3-hydroxyanthranilate 3,4-dioxygenase enzyme . This enzyme plays a crucial role in the catabolism of tryptophan into acetyl-CoA, which can be used in various metabolic processes.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme. The compound’s chlorine atom likely forms a halogen bond with a key amino acid residue in the enzyme, facilitating its binding . This interaction may alter the enzyme’s conformation or activity, leading to changes in the metabolic pathway it is involved in.

Biochemical Pathways

The compound is involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . Specifically, the compound is derived from the precursor 3-chloro-4-hydroxybenzoic acid, which is produced through a series of enzymatic reactions involving chorismate . The compound is then used as a substrate for the production of 2,4-dichlorophenol, a key building block in the biosynthesis of ambigols .

Result of Action

Its role in the shikimate pathway suggests that it may influence the production of aromatic amino acids and other downstream metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the compound’s stability, while the presence of other substances (e.g., food or drugs) can influence its metabolism and excretion .

生化学分析

Biochemical Properties

4-Chloro-3-hydroxybenzoic acid is involved in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids . This compound is a key substrate for cytochrome P450 enzymes responsible for biaryl and biaryl ether formation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into 2,4-dichlorophenol, a monomeric ambigol building block . This process involves several enzymes, including a 3-deoxy-7-phosphoheptulonate (DAHP) synthase isoenzyme, a dedicated chorismate lyase, and a halogenase .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal temperatures and pressures .

Metabolic Pathways

This compound is involved in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in certain organisms .

特性

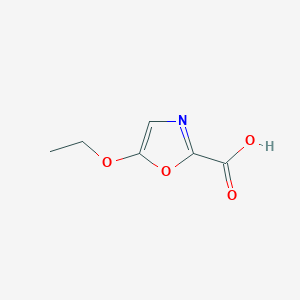

IUPAC Name |

4-chloro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPUNJAMWFAYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187705 | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34113-69-4 | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

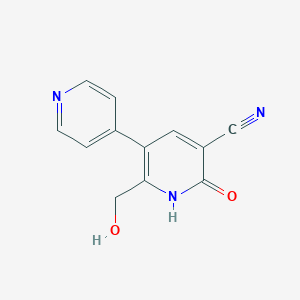

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)